2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide
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Overview
Description
This compound is a fascinating fusion of chemical motifs. Its full IUPAC name is quite a mouthful, so let’s break it down:
Molecular Formula: CHBrNOS
Molecular Weight: 457.35 g/mol
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound aren’t readily available in the literature, we can infer potential strategies based on its structure. Researchers might explore multistep syntheses involving benzofuran, triazole, and bromophenyl building blocks.
Industrial Production: As for industrial production, that remains a mystery. custom synthesis labs or pharmaceutical companies could potentially develop scalable methods.
Chemical Reactions Analysis
Reactivity: This compound likely participates in various reactions:
Oxidation: Oxidative transformations could modify the triazole or benzofuran moieties.
Substitution: The bromophenyl group is a prime target for substitution reactions.
Reduction: Reduction of the triazole ring might yield interesting derivatives.
Bromination: N-bromosuccinimide (NBS) or other brominating agents.
Triazole Formation: Cyclization of appropriate precursors.
Sulfanyl Group Introduction: Thiol-based reactions.
Major Products: The major products would depend on the specific reaction conditions. Variants with different substitutions or functional groups could emerge.
Scientific Research Applications
Chemistry:
Building Blocks: Researchers might use this compound as a building block for more complex molecules.
Drug Discovery: Its unique structure could inspire drug design efforts.
Biological Activity: Investigate its effects on cellular processes.
Antimicrobial Properties: Benzofuran derivatives have shown promise as antimicrobial agents.
Materials Science: Explore its potential in materials or polymer chemistry.
Mechanism of Action
The exact mechanism remains elusive, but researchers would investigate its interactions with biological targets. Perhaps it modulates enzymes or receptors?
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H14BrFN4O2S |
---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H14BrFN4O2S/c1-25-18(16-8-11-4-2-3-5-15(11)27-16)23-24-19(25)28-10-17(26)22-14-7-6-12(20)9-13(14)21/h2-9H,10H2,1H3,(H,22,26) |
InChI Key |
YJCYIGYYIQXBFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Br)F)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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